2-(ピペリジン-4-イルオキシ)酢酸

説明

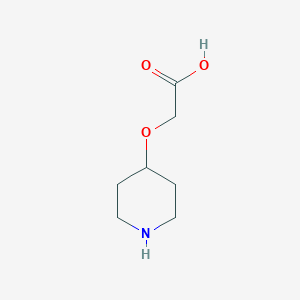

2-(Piperidin-4-yloxy)acetic acid is an organic compound that features a piperidine ring attached to an acetic acid moiety via an ether linkage. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds. The presence of the piperidine ring in 2-(Piperidin-4-yloxy)acetic acid makes it a valuable scaffold in medicinal chemistry and drug design.

科学的研究の応用

2-(Piperidin-4-yloxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of 2-(Piperidin-4-yloxy)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yloxy)acetic acid acts as a potent inhibitor of sEH . By inhibiting sEH, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increased concentration of EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by 2-(piperidin-4-yloxy)acetic acid prevents this metabolism, leading to an accumulation of eets . This accumulation amplifies the anti-inflammatory effects of EETs .

Pharmacokinetics

It is noted that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability

Result of Action

The primary result of the action of 2-(Piperidin-4-yloxy)acetic acid is its anti-inflammatory effects . By inhibiting sEH and stabilizing EETs, the compound enhances the anti-inflammatory effects of EETs . This could potentially be beneficial in the treatment of pain and inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)acetic acid typically involves the reaction of piperidine with chloroacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where piperidine reacts with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve piperidine in an appropriate solvent such as ethanol.

- Add chloroacetic acid to the solution.

- Introduce sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

- Heat the reaction mixture to reflux for several hours.

- Cool the mixture and acidify with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of 2-(Piperidin-4-yloxy)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

化学反応の分析

Types of Reactions

2-(Piperidin-4-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of piperidin-4-one or 2-(Piperidin-4-yloxy)acetic acid derivatives.

Reduction: Formation of 2-(Piperidin-4-yloxy)ethanol.

Substitution: Formation of halogenated or alkylated piperidine derivatives.

類似化合物との比較

Similar Compounds

Piperidine: A simple six-membered nitrogen-containing heterocycle.

4-Piperidone: A ketone derivative of piperidine.

2-(Piperidin-4-yl)ethanol: A reduced form of 2-(Piperidin-4-yloxy)acetic acid.

Uniqueness

2-(Piperidin-4-yloxy)acetic acid is unique due to its ether linkage between the piperidine ring and the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various research fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance.

生物活性

2-(Piperidin-4-yloxy)acetic acid (commonly referred to as PPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article provides a comprehensive overview of its biological activity, synthesis, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

2-(Piperidin-4-yloxy)acetic acid has the molecular formula and features a piperidine ring substituted with a hydroxy group and an acetic acid moiety. This unique structure contributes to its biological activity, making it a candidate for various therapeutic roles, including pain management and anti-inflammatory treatments.

Primary Target:

The principal target of PPA is the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. By inhibiting sEH, PPA alters the metabolic pathway of epoxyeicosatrienoic acids (EETs), leading to enhanced anti-inflammatory effects and potential pain relief .

Mode of Action:

PPA acts as a potent inhibitor of sEH, which plays a crucial role in inflammatory processes. The inhibition of this enzyme can result in increased levels of EETs, which are known to have vasodilatory and anti-inflammatory properties. This mechanism positions PPA as a promising candidate for treating conditions associated with chronic pain and inflammation .

Biological Activity

Research indicates that PPA exhibits various biological activities:

- Anti-inflammatory Effects: Studies have shown that PPA can significantly reduce the production of pro-inflammatory mediators such as nitric oxide in activated microglial cells, suggesting its potential utility in neuroinflammatory conditions .

- Cytotoxicity: In vitro studies demonstrated that PPA did not exhibit cytotoxic effects on neuroblastoma cells at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic applications .

- Antimicrobial Properties: Preliminary investigations suggest that PPA may possess antimicrobial activity, although further studies are required to elucidate this aspect fully.

Research Findings and Case Studies

Several studies have focused on the pharmacological properties of PPA:

- Inhibition of sEH: A study published in Pharmaceuticals highlighted that derivatives of piperidin-4-yl acetamides, including PPA, showed potent inhibition of sEH with significant anti-inflammatory activity. The research emphasized the importance of structural modifications in enhancing the efficacy and stability of these compounds .

- Neuroprotective Effects: Another investigation explored the neuroprotective potential of PPA against oxidative stress-induced damage in neuronal cells. The results indicated that PPA could mitigate cell death and promote cell survival through its anti-inflammatory actions.

- Pain Management: Research has suggested that compounds similar to PPA could be developed into therapeutic agents for managing chronic pain conditions due to their ability to modulate inflammatory pathways effectively .

Comparative Analysis with Related Compounds

The biological activity of PPA can be contrasted with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yl)acetic acid | Similar piperidine structure | Direct involvement in metabolic pathways |

| 4-(Hydroxy)piperidine | Piperidine ring with hydroxy substitution | Potentially different biological activity profile |

| N-(Piperidin-4-yl)acetamide | Amide derivative; retains piperidine functionality | Different interaction dynamics due to amide bond |

This table illustrates how variations in structure can influence the biological activity and pharmacological profiles of related compounds.

特性

IUPAC Name |

2-piperidin-4-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFAJYSBCOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593634 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146117-93-3 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。